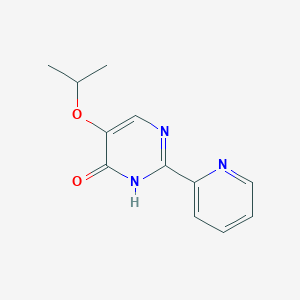

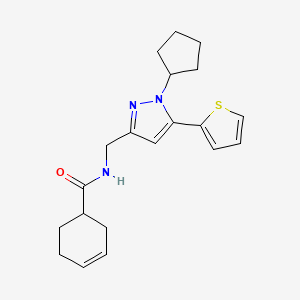

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

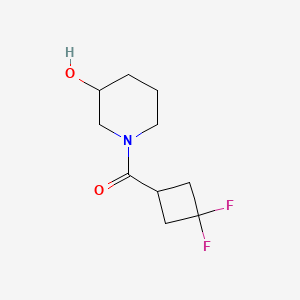

The molecular formula of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one is C12H13N3O2 and it has a molecular weight of 231.255.科学的研究の応用

Oxidation of Pyridin-2-yl-methanes

This compound is used in the oxidation of Pyridin-2-yl-methanes to synthesize Pyridin-2-yl-methanones . The process involves the use of copper catalysis and water under mild conditions . This method has gained extensive attention in recent years due to its efficiency and the importance of aromatic ketones as pharmaceutical intermediates .

Synthesis of Aromatic Ketones

The compound plays a crucial role in the synthesis of aromatic ketones . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This method provides a powerful and promising approach for the transformation of diarylmethane to aromatic ketones .

Radiosynthesis for PET Tracers

“5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one” is used in the radiosynthesis of PET tracers for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain . LRRK2 activity in the brain is associated with Parkinson’s disease . The compound is labeled with fluorine-18 (18F) to develop a positron emission tomography (PET) tracer .

Lead Compound for Developing New Radiotracers

Although [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

Anti-fibrosis Activity

Some target compounds, including “5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one”, have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

作用機序

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes. Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

将来の方向性

特性

IUPAC Name |

5-propan-2-yloxy-2-pyridin-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)17-10-7-14-11(15-12(10)16)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAYWOWEHHSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(NC1=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)

![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)

![Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B2421289.png)

![4-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2421294.png)

![6-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2421299.png)